5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzofuran ring and a benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, including the formation of the benzofuran and benzimidazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions.
Reduction: The benzimidazole ring can be reduced to form different derivatives.
Substitution: Both rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound have shown promise as anticancer agents. Their ability to inhibit cell growth and induce apoptosis in cancer cells has been a focus of research .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desired characteristics .
Mechanism of Action
The mechanism of action of 5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as inhibition of cell growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: Similar in structure but lacks the benzimidazole ring.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Contains the benzimidazole ring but differs in other structural aspects.
Uniqueness
What sets 5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart is its combination of the benzofuran and benzimidazole rings. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C21H22N2O4/c1-21(2)11-14-6-5-7-18(19(14)27-21)26-12-17(24)13-8-9-15-16(10-13)23(4)20(25)22(15)3/h5-10H,11-12H2,1-4H3 |
InChI Key |
XAIAAUSTCXWRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)C3=CC4=C(C=C3)N(C(=O)N4C)C)C |
Origin of Product |
United States |
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